molecular formula C9H8BrNO2 B3023458 5-(3-Bromophenyl)oxazolidin-2-one CAS No. 943910-36-9

5-(3-Bromophenyl)oxazolidin-2-one

Cat. No.: B3023458
CAS No.: 943910-36-9
M. Wt: 242.07 g/mol
InChI Key: KXRLLPOTYKCTOC-UHFFFAOYSA-N
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Description

Importance of the Oxazolidinone Heterocycle as a Versatile Scaffold in Advanced Chemical Synthesis

The oxazolidinone ring is a fundamental structure in medicinal and organic chemistry due to its ability to act as a bioisostere for groups like carbamates, ureas, and amides. rsc.org This mimicry allows it to form crucial hydrogen bonds with amino acid residues in biological targets. rsc.org Furthermore, the cyclic nature of the 2-oxazolidinone (B127357) structure confers greater metabolic and chemical stability compared to its non-cyclic counterparts, which are more susceptible to hydrolysis. rsc.org

Oxazolidinones are key components in a wide range of biologically active compounds, including antibacterial agents. nih.govresearchgate.net For instance, they are active against multi-resistant gram-positive pathogens. nih.gov Their utility also extends to their use as chiral auxiliaries in asymmetric synthesis, guiding the stereochemical outcome of chemical reactions. researchgate.net The development of efficient synthetic methods for preparing these heterocyclic frameworks is a significant area of research. researchgate.net

Positional Role of 5-(3-Bromophenyl)oxazolidin-2-one as a Key Synthetic Intermediate for Chemical Diversification

The strategic placement of a bromine atom on the phenyl ring of this compound is crucial for its role as a synthetic intermediate. This bromine atom serves as a handle for introducing a wide array of functional groups through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This capability allows for the systematic modification of the phenyl ring, leading to the generation of diverse libraries of compounds.

The oxazolidinone core itself can be synthesized through methods like the intramolecular C-H amination of N-mesyloxycarbamates, a process that can be performed under environmentally friendly conditions. researchgate.net Once the this compound scaffold is in place, the bromine atom can be substituted to explore structure-activity relationships, which is a critical step in drug discovery and development. For example, replacing the bromine with different aryl or alkyl groups can significantly alter the biological activity of the resulting molecule.

Below is a table detailing the key properties of this compound:

PropertyValue
Molecular FormulaC9H8BrNO2
Molecular Weight242.07 g/mol
InChIInChI=1S/C9H8BrNO2/c10-7-3-1-2-6(4-7)8-5-11-9(12)13-8/h1-4,8H,5H2,(H,11,12)
InChIKeyKXRLLPOTYKCTOC-UHFFFAOYSA-N
SMILESC1C(OC(=O)N1)C2=CC(=CC=C2)Br

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-bromophenyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c10-7-3-1-2-6(4-7)8-5-11-9(12)13-8/h1-4,8H,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRLLPOTYKCTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201299183
Record name 5-(3-Bromophenyl)-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201299183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943910-36-9
Record name 5-(3-Bromophenyl)-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943910-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Bromophenyl)-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201299183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Preparation of 5 3 Bromophenyl Oxazolidin 2 One and Its Congeners

Direct Construction of the Oxazolidinone Ring System

The formation of the oxazolidinone core is a critical step in the synthesis of this class of compounds. Various strategies have been developed to construct this heterocyclic system directly.

Cycloaddition Reactions for Oxazolidinone Formation

Cycloaddition reactions represent an atom-economical approach to the synthesis of cyclic structures like oxazolidinones.

The [3+2] cycloaddition reaction between isocyanates and epoxides is a well-established and atom-economic method for synthesizing 2-oxazolidinones. nih.gov This reaction can be promoted by both metal and organocatalysts. researchgate.net Bifunctional phase-transfer catalysts have been shown to be effective in catalyzing this coupling, affording 2-oxazolidinones in good to high yields. nih.gov For instance, a solid-phase synthesis approach has been developed where resin-bound epoxides react with isocyanates at elevated temperatures to produce oxazolidinones in high yields and purity. nih.govacs.org

ReactantsCatalyst/ConditionsProductYieldReference
Isocyanates and EpoxidesBifunctional phase-transfer catalysts, PhCl, 100 °C2-OxazolidinonesUp to 92% nih.gov
Resin-bound Epoxides and IsocyanatesElevated temperatureOxazolidinonesHigh nih.govacs.org
Isocyanates and EpoxidesTetraarylphosphonium SaltOxazolidinones- acs.org

This table summarizes the [3+2] cycloaddition approaches for oxazolidinone synthesis.

The utilization of carbon dioxide (CO2) as a C1 source for the synthesis of oxazolidinones is an environmentally attractive method. researchgate.net This can be achieved through the carboxylative cyclization of propargylic amines. acs.org Palladium-catalyzed oxidative carbonylation of propargylic amines in an ionic liquid has been shown to produce 2-oxazolidinone (B127357) derivatives. mdpi.com This process can involve an auto-tandem catalysis where the same palladium catalyst promotes two sequential catalytic cycles. mdpi.com Nickel-catalyzed double incorporation of CO2 has also been reported as a novel strategy for synthesizing ketones, which highlights the potential of CO2 as a carbonylating and carboxylating agent. acs.org

Starting MaterialsCatalyst/ReagentsProductKey FeatureReference
Propargylic amines, CO, O2, secondary aminesPdI2/KI in EmimEtSO42-(2-oxooxazolidin-5-ylidene)acetamidesAuto-tandem catalysis, recyclable system mdpi.com
Propargylic amines, CO2Indenediide-based Pd SCS pincer complexes2-OxazolidinonesMetal-ligand cooperative catalysis acs.org

This table highlights carbonylation strategies for oxazolidinone synthesis.

Ring-Opening and Annulation Processes

Ring-opening of strained rings followed by cyclization (annulation) provides another pathway to oxazolidinones. A notable example involves the rhodium-catalyzed C–H functionalization and subsequent intramolecular ring-opening/cyclization of vinylene carbonate with 2-pyrrolyl/indolylanilines, which yields oxazolidinones in moderate to good yields. rsc.orgrsc.org Another strategy involves the acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols to synthesize 2-amino ethers, demonstrating the utility of ring-opening reactions in accessing functionalized oxazolidinone derivatives. nih.govacs.org

Synthesis from Amino Alcohol and Carbamate (B1207046) Precursors

A common and versatile method for synthesizing oxazolidinones involves the cyclization of precursors such as amino alcohols and carbamates. researchgate.net An efficient one-pot method involves the sequential intramolecular cyclization of amino alcohol carbamates followed by a copper-catalyzed cross-coupling with aryl iodides under mild conditions. acs.orgnih.gov This approach is advantageous due to the commercial availability of starting materials and the use of an inexpensive catalyst system. acs.org The synthesis of N-aryl-oxazolidinones from N-aryl-carbamates and epichlorohydrin (B41342) has also been optimized, providing a route to biologically active compounds. arkat-usa.org

PrecursorsCatalyst/ReagentsProductYieldReference
Amino alcohol carbamates, Aryl iodidesCopper catalystN-Aryl oxazolidinonesGood acs.orgnih.gov
N-Aryl-carbamates, (R) or (S) epichlorohydrinLiOH, DMFChiral N-aryl-oxazolidinones- arkat-usa.org
2-Aminoethanols, Propargylic alcohols, CO2CuBr/[C4C1im][OAc]2-Oxazolidinones- mdpi.com

This table outlines the synthesis of oxazolidinones from amino alcohol and carbamate precursors.

Catalytic Approaches in Oxazolidinone Synthesis

Catalysis plays a crucial role in the efficient and selective synthesis of oxazolidinones. Both metal-based and organocatalytic systems have been extensively developed.

Copper-catalyzed methodologies are prominent, particularly in the N-arylation of oxazolidinones and the one-pot synthesis from amino alcohol carbamates. acs.orgnih.gov Palladium catalysts are also effective for the N-arylation of 2-oxazolidinones with aryl bromides. organic-chemistry.org Rhodium catalysis has been successfully applied in ring-opening and annulation strategies. rsc.orgrsc.org

Organocatalytic approaches offer a metal-free alternative for the construction of chiral oxazolidinone rings. acs.org For example, an organocatalytic, highly enantioselective aldol (B89426) and Beckman rearrangement sequence has been developed for the synthesis of the antibiotic linezolid (B1675486). acs.org

Metal-Catalyzed Cyclizations and Functionalizations

Metal-catalyzed reactions are a cornerstone in the synthesis of oxazolidinones, offering efficient and selective routes to these valuable compounds. A variety of transition metals, including rhodium, nickel, and aluminum, have been successfully employed to catalyze the formation of the oxazolidinone ring.

Rhodium-Catalyzed Methods

Rhodium catalysts have been utilized in the synthesis of oxazolidinone derivatives. For instance, rhodium-catalyzed reactions involving azetidine-2,3-diones, ethyl diazoacetate, and alcohols can produce 3-substituted-3-hydroxy-β-lactams, which are structurally related to oxazolidinones and can serve as precursors. sigmaaldrich.com While a direct rhodium-catalyzed synthesis of 5-(3-bromophenyl)oxazolidin-2-one is not explicitly detailed in the provided information, the use of rhodium in constructing related heterocyclic structures suggests its potential applicability.

Nickel-Catalyzed Asymmetric Hydrogenation

A highly efficient method for producing chiral 2-oxazolidinones involves the nickel-catalyzed asymmetric hydrogenation of 2-oxazolones. acs.org This approach has demonstrated excellent yields (95%–99%) and high enantioselectivities (97% to >99% ee). acs.org The reaction can be performed on a gram scale with a low catalyst loading, highlighting its practical utility. acs.org Density functional theory (DFT) calculations have shed light on the reaction mechanism, which involves the heterolytic cleavage of hydrogen to form a Ni(II)-H complex. acs.org This method provides a direct route to a wide array of enantioenriched 2-oxazolidinones. acs.orgresearchgate.net

Table 1: Nickel-Catalyzed Asymmetric Hydrogenation of 2-Oxazolones acs.org

EntrySubstrateProductYield (%)ee (%)
14-Phenyl-2-oxazolone(R)-4-Phenyl-2-oxazolidinone>99>99
24-(4-Chlorophenyl)-2-oxazolone(R)-4-(4-Chlorophenyl)-2-oxazolidinone98>99
34-(4-Methoxyphenyl)-2-oxazolone(R)-4-(4-Methoxyphenyl)-2-oxazolidinone>99>99
44-Naphthyl-2-oxazolone(R)-4-Naphthyl-2-oxazolidinone99>99
Aluminum-Catalyzed Routes

Aluminum-based catalysts have proven effective in the synthesis of oxazolidinones from various starting materials. One approach involves the reaction of epoxides with isocyanates, catalyzed by a bimetallic aluminum(salen) complex, [Al(salen)]2O. researchgate.net Another strategy utilizes an aluminum(heteroscorpionate) complex in combination with tetrabutylammonium (B224687) bromide to catalyze the reaction between epoxides and isocyanates. researchgate.net Furthermore, the coupling of carbon dioxide with aziridines, catalyzed by an aluminum(salphen) complex, provides a sustainable and regioselective route to oxazolidinones under solvent-free conditions. bohrium.comyork.ac.uk This method is scalable, and the catalyst can be recovered and reused. bohrium.comyork.ac.uk The reaction of epoxides with phenyl carbamate, also catalyzed by aluminum, yields oxazolidinones stereoselectively. researchgate.net

Organocatalyzed Transformations (e.g., Thiourea (B124793) Catalysis)

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and thiourea derivatives have been successfully employed as organocatalysts in the formation of nitrogen-containing heterocycles. While the direct synthesis of this compound using thiourea catalysis is not explicitly described, the application of bifunctional oxazoline-thiourea organocatalysts in aza-Henry reactions to produce 1,2-nitroamines with high enantioselectivity demonstrates the potential of this approach. thieme-connect.de These nitroamine products are valuable intermediates that can be converted to various nitrogen-containing compounds. thieme-connect.de The reaction of propargylamines with isothiocyanates can also lead to the formation of thiazolidine-thiourea compounds under mild conditions. nih.gov

Biocatalytic Strategies (e.g., Enzymatic C(sp3)–H Amination)

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Engineered enzymes, such as cytochrome P450s and myoglobin (B1173299) variants, have been utilized to catalyze the intramolecular C(sp³)–H amination of carbamate and carbonazidate precursors to afford enantioenriched oxazolidinones. acs.orgnih.govrsc.orgchemrxiv.org These enzymatic reactions proceed under mild conditions and exhibit high functional group tolerance. chemrxiv.org

Engineered myoglobin variants have been shown to catalyze the C(sp³)–H amination of N-acyloxycarbamates, yielding optically active 2-oxazolidinones with excellent enantioselectivity (97–99% ee). nih.gov The yields can be influenced by the size of substituents on the aryl ring. nih.gov Similarly, cytochrome P450 enzymes can effectively catalyze the cyclization of carbonazidate substrates to produce oxazolidinones via intramolecular nitrene C–H insertion. acs.org Mechanistic studies indicate that the C–H activation step is rate-limiting. acs.org This biocatalytic approach has been successfully applied to the synthesis of key oxazolidinone intermediates for the production of pharmaceuticals. chemrxiv.org

Table 2: Biocatalytic Synthesis of 2-Oxazolidinones via Intramolecular C–H Amination nih.gov

EntrySubstrate (N-pivaloyloxycarbamate)ProductYield (%)ee (%)
1Phenyl derivative5-Phenyl-2-oxazolidinone8599
24-Fluorophenyl derivative5-(4-Fluorophenyl)-2-oxazolidinone8299
34-Chlorophenyl derivative5-(4-Chlorophenyl)-2-oxazolidinone8098
44-Bromophenyl derivative5-(4-Bromophenyl)-2-oxazolidinone7597

Stereoselective Synthesis of this compound Derivatives

The control of stereochemistry is crucial in the synthesis of biologically active molecules. Several methods have been developed for the stereoselective synthesis of oxazolidinone derivatives.

One notable strategy involves an asymmetric aldol reaction followed by a Curtius rearrangement. nih.gov This sequence allows for the synthesis of (4S,5R)-disubstituted oxazolidin-2-ones with high diastereoselectivity. For example, the reaction of an aldehyde with an enolate, followed by subsequent transformations including the Curtius rearrangement, can lead to the formation of the desired oxazolidinone ring with defined stereocenters. nih.gov

Another approach utilizes chiral aziridines as starting materials. bioorg.orgbioorg.org Enantiomerically pure 5-functionalized oxazolidin-2-ones can be prepared in a one-pot reaction from chiral aziridines bearing an electron-withdrawing group at the C-2 position. bioorg.org This method proceeds with retention of configuration via regioselective aziridine (B145994) ring-opening followed by intramolecular cyclization. bioorg.org

The asymmetric hydrogenation of 2-oxazolones, as previously discussed, is also a powerful tool for the stereoselective synthesis of 4-substituted 2-oxazolidinones with excellent enantioselectivity. acs.orgnih.gov Ruthenium(II)-NHC catalyst systems have also been developed for this transformation, providing access to a broad range of optically active 2-oxazolidinones with up to 96% ee. nih.gov

Application of Chiral Auxiliaries

Chiral auxiliaries are a cornerstone of asymmetric synthesis, providing a reliable method for introducing chirality into a molecule. rsc.orgthieme-connect.com These enantiomerically pure compounds are temporarily attached to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction. thieme-connect.com After the desired chiral center is established, the auxiliary is cleaved, yielding the enantiomerically enriched product. thieme-connect.comacs.org Evans' oxazolidinones are a prominent class of chiral auxiliaries widely used in various asymmetric transformations. rsc.org

Diastereoselective Alkylation and Aldol Reactions

The N-acylated derivatives of chiral oxazolidinones are particularly effective in diastereoselective alkylation and aldol reactions. acs.orgresearchgate.net Deprotonation of the N-acyl group with a suitable base, such as sodium hexamethyldisilazide (NaN(TMS)₂), generates a rigid, chelated enolate. acs.org This enolate structure effectively shields one face of the molecule, directing the approach of an electrophile, like an alkyl halide, to the less sterically hindered face. acs.org This process results in a high degree of diastereoselectivity, often exceeding 98:2. acs.org

Similarly, chiral N-acyloxazolidinones are instrumental in controlling the stereochemistry of aldol reactions. acs.orgacs.org By carefully selecting the Lewis acid and reaction conditions, either syn- or anti-aldol products can be obtained with high diastereomeric purity. researchgate.netacs.org For instance, the use of magnesium halides as catalysts can promote the formation of anti-aldol adducts with high selectivity. acs.orgnih.gov The choice of the chiral auxiliary itself can also influence the stereochemical outcome, with different auxiliaries sometimes favoring the formation of different diastereomers. acs.org

Reaction Type Key Reagents Stereochemical Outcome Typical Diastereomeric Ratio (dr)
AlkylationNaN(TMS)₂, Allyl IodidePreferential attack from the least hindered face>98:2 acs.org
Aldol (syn)Chlorotitanium and dialkylboron enolatesHigh syn-selectivityHigh acs.org
Aldol (anti)MgCl₂, Et₃N, TMSClHigh anti-selectivityUp to 32:1 acs.orgnih.gov
Control of Absolute and Relative Configuration

The use of chiral auxiliaries provides a powerful means to control both the absolute and relative configuration of newly formed stereocenters. ed.gov The absolute configuration of the final product is determined by the chirality of the auxiliary used. For example, using an (R)-chiral auxiliary will lead to one enantiomer of the product, while the (S)-auxiliary will produce the opposite enantiomer. williams.edu This principle allows for the predictable synthesis of a desired stereoisomer. williams.edu

Relative stereochemical control is achieved through the diastereoselective reactions discussed previously. The rigid conformation of the enolate formed from the chiral auxiliary dictates the spatial orientation of the incoming electrophile, thereby establishing the relative configuration of the adjacent stereocenters. acs.org This distinction between controlling the absolute configuration (R/S) and the relative configuration (syn/anti, cis/trans) is a fundamental concept in asymmetric synthesis. ed.govwilliams.edu

Enantioselective Catalytic Methods

While chiral auxiliaries are highly effective, enantioselective catalysis offers a more atom-economical and elegant approach to asymmetric synthesis. rsc.orgthieme-connect.com These methods utilize a chiral catalyst to generate an enantiomerically enriched product from a prochiral substrate without the need for stoichiometric amounts of a chiral reagent. rsc.org

Several catalytic systems have been developed for the synthesis of chiral oxazolidinones. For instance, ruthenium(II)-N-heterocyclic carbene (NHC) complexes have been shown to be highly efficient catalysts for the asymmetric hydrogenation of 2-oxazolones, affording optically active 4-substituted 2-oxazolidinones with excellent enantioselectivities (up to 96% ee) and high yields (up to 99%). rsc.orgrsc.org This method has been successfully applied to a variety of substrates and can be scaled up to the gram scale. rsc.orgrsc.org

Palladium-catalyzed asymmetric synthesis is another powerful tool. Ferrocenyloxazoline palladacycles can catalyze the asymmetric rearrangement of prochiral allylic imidates to produce enantioenriched allylic amides, which are precursors to oxazolidinones. acs.org Furthermore, organocatalysis has emerged as a valuable strategy. For example, cinchona-alkaloid-derived aminothiourea catalysts can be used in a formal [3+2] cycloaddition to synthesize chiral 2-oxazolidinones. nih.gov Interestingly, the enantioselectivity of this reaction can be switched by simply changing the order of reactant addition. nih.gov

Catalytic System Reaction Type Key Features Enantiomeric Excess (ee)
Ruthenium(II)-NHCAsymmetric HydrogenationHigh yields and enantioselectivities, scalableUp to 96% rsc.orgrsc.org
Ferrocenyloxazoline PalladacyclesAsymmetric RearrangementCatalytic cycle involving Pd(II) intermediatesHigh acs.org
Cinchona-Alkaloid AminothioureaFormal [3+2] CycloadditionOrganocatalytic, enantioselectivity switchNot specified nih.gov

Substrate-Controlled Stereochemical Induction

In substrate-controlled synthesis, a chiral center already present in the substrate directs the formation of a new stereocenter. youtube.com This internal chirality influences the diastereoselectivity of the reaction.

A notable example is the synthesis of 5-functionalized oxazolidin-2-ones from enantiomerically pure 2-substituted N-((R)-(+)-α-methylbenzyl)aziridines. bioorg.org The reaction proceeds through a regioselective aziridine ring-opening followed by intramolecular cyclization. bioorg.org Crucially, the absolute configuration at the C-5 position of the resulting oxazolidinone is directly controlled by the configuration at the C-2 position of the starting chiral aziridine, with the reaction proceeding with retention of configuration. bioorg.org This method provides a direct route to enantiomerically pure 5-substituted oxazolidinones in high yields. bioorg.org

The stereochemical outcome in these reactions is often the result of kinetic control. acs.org However, in some instances, epimerization can occur. acs.org The inherent stereochemistry of the substrate can override the influence of external reagents or catalysts, making it a powerful strategy when a suitable chiral starting material is available. thieme-connect.com

Chemical Reactivity and Mechanistic Elucidation of 5 3 Bromophenyl Oxazolidin 2 One Transformations

Reactivity Profiles of the Bromophenyl Substituent

The bromine atom attached to the phenyl ring is a key functional group that dictates the reactivity of this part of the molecule, primarily through its participation in cross-coupling reactions and its potential for nucleophilic aromatic substitution.

Halogen Atom Reactivity in Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)

The bromine atom on the phenyl ring of 5-(3-bromophenyl)oxazolidin-2-one serves as a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govlibretexts.org This reaction is a powerful tool for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. nih.govlibretexts.org

In the context of this compound, the Suzuki-Miyaura reaction allows for the introduction of a wide variety of substituents at the 3-position of the phenyl ring. The general scheme for this transformation involves the reaction of the bromophenyl moiety with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. libretexts.org The catalytic cycle typically proceeds through three main steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The reactivity of the C-Br bond in this context is influenced by several factors, including the choice of catalyst, ligands, base, and solvent. libretexts.orgresearchgate.net For instance, the use of electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition, which is often the rate-determining step. libretexts.org The reaction is compatible with a broad range of functional groups on the boronic acid partner, including alkyl, alkenyl, aryl, and heteroaryl groups. nih.gov This versatility allows for the synthesis of a diverse library of 5-substituted phenyl oxazolidin-2-one derivatives.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

Aryl Halide Boronic Acid/Ester Catalyst/Ligand Base Product Yield Reference
ortho-bromoanilines various boronic esters Pd catalyst Not specified Good to excellent nih.gov
3-bromo-2,1-borazaronaphthalenes potassium alkenyltrifluoroborates Palladium catalyst Not specified Up to 90% nih.gov
5-bromo-1,2,3-triazine 4-tert-butylphenylboronic acid Pd(dppf)Cl2 Ag2CO3 81% uzh.ch

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNA) offers another pathway for functionalizing the bromophenyl ring of this compound. In contrast to electrophilic aromatic substitution, SNA involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group, in this case, the bromide ion. masterorganicchemistry.com

The feasibility of SNA on this compound would depend on the specific nucleophile and reaction conditions employed. Strong nucleophiles and forcing conditions, such as high temperatures, might be necessary to facilitate the substitution. It is important to note that in many cases, palladium-catalyzed cross-coupling reactions are preferred over SNA due to their milder reaction conditions and broader substrate scope. researchgate.net

Reactivity of the Oxazolidin-2-one Heterocyclic Core

The oxazolidin-2-one ring system is a versatile scaffold that can undergo various transformations, including ring-opening reactions and functionalization at the nitrogen atom.

Ring-Opening Reactions and Subsequent Derivatizations

The oxazolidin-2-one ring can be opened under various conditions, providing access to a range of functionalized acyclic compounds. bioorg.orgitu.edu.tr These reactions often involve nucleophilic attack at the carbonyl carbon or at the C-5 position. For instance, treatment with strong nucleophiles can lead to the cleavage of the amide bond and subsequent formation of amino alcohols or their derivatives. The specific outcome of the ring-opening reaction is highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature.

These ring-opened products can then be further derivatized to synthesize a variety of molecules. For example, the resulting amino alcohols can be used as precursors for the synthesis of other heterocyclic systems or as chiral building blocks in asymmetric synthesis.

N-Functionalization Strategies

The nitrogen atom of the oxazolidin-2-one ring is a nucleophilic center and can be readily functionalized. ontosight.ainih.gov This N-functionalization is a common strategy to introduce diverse substituents and to modify the properties of the molecule. Typical reactions include acylation, alkylation, and arylation.

Acylation is often achieved by treating the oxazolidin-2-one with an acyl chloride or an anhydride (B1165640) in the presence of a base. This reaction introduces an acyl group onto the nitrogen atom, forming an N-acyloxazolidinone. These derivatives are particularly useful as chiral auxiliaries in asymmetric synthesis.

Alkylation of the nitrogen can be accomplished using various alkylating agents, such as alkyl halides or sulfates. This introduces an alkyl group onto the nitrogen, expanding the structural diversity of the oxazolidin-2-one derivatives.

Investigations into Reaction Mechanisms

Understanding the mechanisms of the transformations involving this compound is crucial for optimizing reaction conditions and for designing new synthetic routes.

The mechanism of the Suzuki-Miyaura cross-coupling reaction has been extensively studied. libretexts.org As mentioned earlier, it involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org Mechanistic studies have provided insights into the role of ligands, the nature of the active catalytic species, and the factors that influence the reaction rate and selectivity. libretexts.orgdigitellinc.com

The mechanism of nucleophilic aromatic substitution on the bromophenyl ring is generally understood to proceed via a two-step addition-elimination pathway involving a Meisenheimer intermediate. masterorganicchemistry.comquora.com However, concerted mechanisms have also been proposed in some cases. quora.comnih.gov Computational studies can be employed to elucidate the preferred mechanistic pathway for specific substrates and nucleophiles.

Mechanistic investigations into the ring-opening of the oxazolidin-2-one core often focus on identifying the site of nucleophilic attack and the nature of the intermediates formed. For N-functionalization reactions, the mechanism is typically a straightforward nucleophilic substitution at the nitrogen atom.

Elucidation of Elementary Steps and Intermediates

The transformations of this compound can be broadly categorized into two areas: reactions involving the formation of the oxazolidinone ring and reactions at the bromophenyl moiety. The elucidation of their mechanisms reveals a series of elementary steps and transient intermediates that govern the reaction outcomes.

Formation of the N-Aryl-2-Oxazolidinone Ring:

A general and mild approach for the synthesis of N-aryl-5-(hydroxymethyl)-2-oxazolidinones involves the reaction of N-lithio-N-aryl carbamates with chiral epoxides like (R)-glycidyl butyrate (B1204436). orgsyn.org This method avoids the use of hazardous isocyanates and proceeds through a well-defined mechanistic pathway. orgsyn.org

The key elementary steps are:

Deprotonation: An N-aryl carbamate (B1207046) is deprotonated by a strong lithium base, such as n-butyllithium, to form a nucleophilic N-lithio-N-aryl carbamate intermediate. The use of a lithium counterion is critical for controlling the regiochemistry of the subsequent step. orgsyn.org

Nucleophilic Ring-Opening: The lithiated carbamate attacks the terminal carbon of the epoxide (e.g., (R)-glycidyl butyrate), opening the ring to form a lithium alkoxide intermediate.

Intramolecular Cyclization: The newly formed alkoxide attacks the carbamate carbonyl group in an intramolecular fashion, displacing the alkoxy group (e.g., methoxy (B1213986) or benzyloxy) to form the 5-substituted oxazolidinone ring. This step generates an oxazolidinone butyrate ester. orgsyn.org

In Situ Transesterification: A lithium alkoxide generated during the cyclization facilitates an in situ transesterification, converting the butyrate ester into the desired 5-(hydroxymethyl)oxazolidinone, which often precipitates as a lithium salt, driving the equilibrium towards the final product. orgsyn.org

A plausible mechanism for this transformation is depicted below, highlighting the key intermediates.

Scheme 1: Plausible Mechanism for the Formation of N-Aryl-5-(hydroxymethyl)-2-oxazolidinone

This schematic illustrates the key intermediates in the synthesis of N-aryl oxazolidinones from N-aryl carbamates and glycidyl (B131873) butyrate, including the N-lithio carbamate and the lithium alkoxide intermediate formed after epoxide ring-opening. orgsyn.org

Palladium-Catalyzed Cross-Coupling Reactions:

The 3-bromophenyl group of the title compound is a prime substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These reactions share a common catalytic cycle involving Pd(0) and Pd(II) intermediates. uwindsor.cauwindsor.ca

The fundamental elementary steps of the catalytic cycle are:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of a square planar Pd(II) complex intermediate. uwindsor.ca

Transmetalation (for Suzuki Reaction): In the Suzuki reaction, an organoboron compound (e.g., a boronic acid), activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. uwindsor.ca

Migratory Insertion (for Heck Reaction): In the Heck reaction, an alkene coordinates to the Pd(II) center, followed by insertion of the alkene into the palladium-aryl bond. This forms a new alkyl-palladium(II) intermediate.

Reductive Elimination: The final step involves the formation of the new carbon-carbon or carbon-nitrogen bond as the two organic ligands on the Pd(II) center are eliminated. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. uwindsor.ca

Unproductive side reactions, such as β-hydride elimination, can compete with reductive elimination in certain cases.

Table 1: Key Intermediates in Palladium-Catalyzed Reactions of this compound
Reaction TypeKey Intermediate(s)Description
Suzuki-Miyaura CouplingAryl-Pd(II)-Halide Complex, Diorganopalladium(II) ComplexFormed after oxidative addition of the C-Br bond to Pd(0), followed by transfer of an organic group from a boronic acid.
Heck ReactionAryl-Pd(II)-Halide Complex, Alkyl-Pd(II) IntermediateFormed after oxidative addition, followed by migratory insertion of an alkene.
Buchwald-Hartwig AminationAryl-Pd(II)-Amido ComplexFormed from the Aryl-Pd(II)-Halide complex upon reaction with an amine in the presence of a base.

Regioselectivity and Stereochemical Pathways

The concepts of regioselectivity and stereoselectivity are central to understanding the transformations of this compound, defining where and with what spatial orientation new bonds are formed.

Regioselectivity:

Regioselectivity refers to the preference for reaction at one position over another. For this molecule, regioselectivity is most pertinent in reactions of the bromophenyl ring.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are inherently regioselective. The reaction occurs exclusively at the site of the carbon-bromine bond, as the oxidative addition of Pd(0) into the C-Br bond is vastly more favorable than C-H bond activation under typical coupling conditions. nih.gov Therefore, Suzuki, Heck, or Buchwald-Hartwig reactions of this compound will yield products functionalized specifically at the C3 position of the phenyl ring.

C-H Functionalization: While less common than coupling at the C-Br bond, direct C-H functionalization of the aromatic ring is possible. The oxazolidinone moiety can act as a directing group. In related systems, ortho-palladation (C-H activation at a position ortho to the directing group) is a known phenomenon. For this compound, this could potentially lead to functionalization at the C2 or C6 positions of the phenyl ring, competing with reactions at the C-Br bond. us.es The choice of catalyst, ligand, and reaction conditions determines the regiochemical outcome. nih.gov

Stereochemical Pathways:

Stereoselectivity relates to the preferential formation of one stereoisomer over another. The key stereocenter in the title compound is at the C5 position of the oxazolidinone ring.

Synthesis-Defined Stereochemistry: The absolute configuration at C5 is typically established during the synthesis of the oxazolidinone ring. For instance, using enantiomerically pure starting materials like (R)-glycidyl butyrate or (S)-epichlorohydrin leads to the formation of the corresponding (R)- or (S)-5-substituted oxazolidinone with high fidelity. orgsyn.orgasianpubs.org

Retention of Stereochemistry: A crucial feature of oxazolidinone chemistry is that the stereochemical integrity of the C5 center is generally maintained during subsequent transformations. For example, modifications of a C5-aminomethyl side chain, a common structural motif in linezolid (B1675486) and its analogues, proceed with retention of the original stereoconfiguration. ukhsa.gov.uk This stereochemical stability is vital for preserving the desired biological activity, which is often highly dependent on the specific enantiomer.

Table 2: Regio- and Stereochemical Considerations in Transformations
TransformationSelectivity TypeTypical OutcomeMechanistic Rationale
Suzuki-Miyaura CouplingRegioselectiveSubstitution occurs exclusively at the C-Br bond.Preferential oxidative addition of Pd(0) to the C-Br bond over C-H bonds. nih.gov
Oxazolidinone formation from chiral epoxideStereospecificThe configuration of the C5 center is determined by the epoxide's stereochemistry.The nucleophilic attack and intramolecular cyclization proceed with a defined stereochemical course. orgsyn.org
Side-chain modification at C5StereoretentiveReactions on a C5 substituent do not affect the stereocenter of the ring.The C5 carbon is not directly involved in the reaction mechanism of the side-chain modification. ukhsa.gov.uk
Direct C-H ArylationRegioselectivePotential for substitution at C2 or C6, ortho to the oxazolidinone nitrogen.The reaction can be directed by the coordinating effect of a directing group on the catalyst. us.esnih.gov

Advanced Spectroscopic and Structural Characterization of 5 3 Bromophenyl Oxazolidin 2 One Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of oxazolidinone derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy provides information about the chemical environment and connectivity of protons in a molecule. In the case of 5-(3-bromophenyl)oxazolidin-2-one analogs, the ¹H NMR spectrum reveals characteristic signals for the protons of the oxazolidinone ring and the substituted phenyl group.

The protons on the oxazolidinone ring typically appear as a set of multiplets. For the parent 2-oxazolidinone (B127357), the methylene (B1212753) protons (H-4 and H-5) resonate at distinct chemical shifts due to their different electronic environments. chemicalbook.com The protons on the substituted phenyl ring of analogs like this compound exhibit complex splitting patterns in the aromatic region of the spectrum, which can be analyzed to confirm the substitution pattern.

A representative ¹H NMR spectrum of an oxazolidinone, such as oxazolidinone 2a in DMSO-d₆, shows distinct peaks that can be assigned to the various protons within the molecule. researchgate.net

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Oxazolidinone Analogs

Proton Typical Chemical Shift (ppm) Multiplicity Notes
NH7.0 - 8.5Broad singletChemical shift can be solvent and concentration dependent.
Aromatic CH7.0 - 8.0MultipletsThe specific pattern depends on the substitution of the phenyl ring.
CH (C5)4.5 - 5.5MultipletBenzylic proton, coupled to CH₂ protons at C4.
CH₂ (C4)3.5 - 4.5MultipletsDiastereotopic protons, often showing complex splitting.

Data compiled from representative spectra of similar oxazolidinone structures.

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift indicative of its electronic environment. oregonstate.eduyoutube.com

For this compound analogs, the carbonyl carbon of the oxazolidinone ring is a key diagnostic signal, typically appearing in the downfield region of the spectrum (around 150-180 ppm). researchgate.netresearchgate.net The carbons of the phenyl ring resonate in the aromatic region (approximately 110-160 ppm), and the specific shifts can be used to confirm the position of the bromo substituent. oregonstate.edu The carbons of the oxazolidinone ring (C4 and C5) appear at characteristic upfield shifts. chemicalbook.comchemicalbook.com

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Oxazolidinone Analogs

Carbon Typical Chemical Shift (ppm) Notes
C=O (C2)155 - 160Carbonyl carbon of the oxazolidinone ring.
Aromatic C-Br120 - 125Carbon atom directly attached to the bromine.
Aromatic CH125 - 135Unsubstituted carbons of the phenyl ring.
Aromatic C (ipso)135 - 145Carbon atom of the phenyl ring attached to the oxazolidinone ring.
CH (C5)70 - 80Chiral center of the oxazolidinone ring.
CH₂ (C4)45 - 55Methylene carbon of the oxazolidinone ring.

Data compiled from representative spectra of similar oxazolidinone structures. chemicalbook.comchemicalbook.com

For more complex analogs or to unambiguously assign all proton and carbon signals, multi-dimensional NMR techniques are employed. These methods provide correlation information between different nuclei.

COSY (Correlation Spectroscopy): This 2D NMR technique identifies protons that are coupled to each other, helping to establish the connectivity of the proton network within the molecule. longdom.org It is particularly useful for tracing the spin systems of the oxazolidinone ring and the substituted phenyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds, providing crucial information for assembling the complete molecular structure, including the placement of substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for determining the stereochemistry of a molecule. libretexts.orgyoutube.com It identifies protons that are close to each other in space, even if they are not directly bonded. libretexts.org For chiral molecules like this compound, NOESY can be used to determine the relative configuration of the substituent at the C5 position. Transferred NOE (TRNOE) experiments can even be used to study the conformation of oxazolidinones when bound to their biological targets, such as the ribosome. nih.govnih.gov

These multi-dimensional techniques, often used in combination, provide a comprehensive picture of the molecular structure and stereochemistry of this compound analogs. mdpi.com

X-ray Crystallography for Solid-State Conformation and Absolute Configuration Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. By diffracting X-rays through a single crystal of the compound, a detailed electron density map can be generated, from which the precise positions of all atoms can be determined.

For chiral compounds like this compound, X-ray crystallography is the gold standard for determining the absolute configuration (R or S) of the stereocenter at the C5 position. This technique has been successfully used to determine the absolute configuration of similar oxazolidinone structures, such as (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone. nih.gov

The crystal structure also reveals important information about the solid-state conformation of the molecule, including the planarity of the oxazolidinone ring and the dihedral angle between the phenyl ring and the oxazolidinone ring. nih.gov Furthermore, analysis of the crystal packing can identify intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In a mass spectrometer, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

For this compound, the mass spectrum will show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to determine the molecular formula of the compound with high accuracy.

In addition to the molecular ion, the mass spectrum will also show fragment ions, which are formed by the breakdown of the molecular ion in the mass spectrometer. The fragmentation pattern can provide valuable structural information. For oxazolidinones, common fragmentation pathways include cleavage of the oxazolidinone ring and loss of substituents from the phenyl ring. For instance, the mass spectrum of the parent oxazolidin-2-one shows a characteristic fragmentation pattern. nist.gov

Predicted collision cross section (CCS) values for adducts of this compound, such as [M+H]⁺ and [M+Na]⁺, can also be calculated to aid in its identification. uni.lu

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational modes of its chemical bonds.

The IR spectrum of this compound and its analogs will show characteristic absorption bands for the key functional groups:

N-H stretch: A sharp absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H bond in the oxazolidinone ring.

C=O stretch: A strong, sharp absorption band around 1750 cm⁻¹ is indicative of the carbonyl group of the five-membered cyclic carbamate (B1207046) (oxazolidinone ring).

C-O stretch: Absorptions corresponding to the C-O bonds of the oxazolidinone ring are typically found in the 1000-1300 cm⁻¹ region.

Aromatic C-H stretch: These absorptions appear above 3000 cm⁻¹.

Aromatic C=C stretch: These are typically observed as a series of bands in the 1400-1600 cm⁻¹ region.

C-Br stretch: The absorption for the carbon-bromine bond is found in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹.

The combination of these characteristic absorption bands provides a unique "fingerprint" for the molecule, allowing for its identification and the confirmation of the presence of the key functional groups. researchgate.net

Computational Chemistry and Theoretical Modeling of 5 3 Bromophenyl Oxazolidin 2 One Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to predict the properties of organic molecules. For a molecule like 5-(3-bromophenyl)oxazolidin-2-one, DFT can be employed to investigate its geometry, electronic structure, and reactivity.

Geometry Optimization and Conformational Landscapes

The first step in a computational study is typically to find the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this would involve exploring its conformational landscape. The molecule has a rotatable bond between the phenyl ring and the oxazolidinone ring, which can lead to different conformers.

DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are commonly used for geometry optimization. sigmaaldrich.com The process systematically adjusts the atomic coordinates to find the minimum energy structure on the potential energy surface. For related heterocyclic compounds, studies have shown that DFT can accurately reproduce crystal structures determined by X-ray diffraction. bldpharm.com

A conformational search would identify various low-energy conformers of this compound. The relative energies of these conformers are crucial for understanding the molecule's flexibility and the population of different shapes at a given temperature.

Table 1: Illustrative Optimized Geometrical Parameters for a Conformer of this compound (Theoretical Data)

Parameter Bond/Angle Value
Bond Length C=O (oxazolidinone) ~1.22 Å
C-N (oxazolidinone) ~1.38 Å
C-O (oxazolidinone) ~1.35 Å
C-Br (phenyl) ~1.90 Å

Electronic Structure and Frontier Molecular Orbital Theory (HOMO-LUMO Analysis)

The electronic properties of a molecule are key to its reactivity and spectroscopic behavior. DFT calculations provide detailed information about the distribution of electrons. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron. The LUMO is the orbital to which an electron is most easily added, representing the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive.

For this compound, the HOMO is expected to be localized on the electron-rich bromophenyl ring, while the LUMO may be distributed over the oxazolidinone ring or the phenyl ring, depending on the specific electronic effects.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Theoretical Data)

Orbital Energy (eV)
HOMO -6.5
LUMO -1.2

Thermochemical and Kinetic Analysis of Reaction Mechanisms and Energetics

DFT can be used to model chemical reactions involving this compound, providing insights into reaction mechanisms and energetics. By calculating the energies of reactants, transition states, and products, a potential energy surface for a reaction can be mapped out.

This allows for the determination of key thermochemical and kinetic parameters such as activation energies, reaction enthalpies, and Gibbs free energies. This information is invaluable for understanding reaction feasibility, rates, and selectivity. For instance, the synthesis of oxazolidinone derivatives can be studied to optimize reaction conditions.

Molecular Dynamics and Simulation Methodologies

While DFT provides a static picture of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For this compound, MD simulations could be used to:

Explore the conformational landscape more extensively than with static DFT calculations.

Study the interactions of the molecule with solvent molecules, providing insights into its solubility and solvation thermodynamics.

Investigate its interactions with biological macromolecules, such as proteins or nucleic acids, which is crucial for drug design. nih.govnih.gov

MD simulations require a force field, which is a set of parameters that describes the potential energy of the system. Force fields like GROMOS or AMBER are commonly used for organic and biological molecules.

Spectroscopic Parameter Prediction and Validation

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. For this compound, DFT can be used to predict:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies and their intensities, a theoretical vibrational spectrum can be generated. This can aid in the assignment of experimental spectral bands to specific molecular motions. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectra: Chemical shifts (¹H and ¹³C) can be calculated and compared with experimental NMR data to confirm the molecular structure.

UV-Visible Spectra: Time-dependent DFT (TD-DFT) can be used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum.

Table 3: Illustrative Predicted vs. Experimental Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
C=O stretch 1750 1745
N-H bend 1520 1530

Derivatization and Chemical Modification Strategies for 5 3 Bromophenyl Oxazolidin 2 One

Strategic Diversification at the Bromophenyl Group

The presence of a bromine atom on the phenyl ring is a key feature that allows for a multitude of chemical transformations. This halogen serves as a versatile handle for introducing new aryl, heteroaryl, and other functional groups, thereby expanding the chemical space of the parent molecule.

Aryl and Heteroaryl Coupling Reactions for Scaffold Expansion

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of 5-(3-bromophenyl)oxazolidin-2-one, these reactions enable the direct attachment of various aryl and heteroaryl moieties to the phenyl ring, leading to significant scaffold expansion.

One of the most widely used methods is the Suzuki coupling reaction, which typically employs a palladium catalyst to couple the aryl bromide with an organoboron reagent (e.g., a boronic acid or boronic ester). This reaction is known for its mild conditions and tolerance of a wide range of functional groups. Similarly, the Stille coupling utilizes organotin reagents, while the Negishi coupling involves organozinc reagents.

Another important transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between the aryl bromide and an amine. This allows for the introduction of primary and secondary amines, as well as a variety of nitrogen-containing heterocycles. The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity in these coupling reactions. In some cases, the synergistic cooperation of two distinct metal catalysts, known as multimetallic catalysis, can enable challenging cross-coupling reactions that are not feasible with a single catalyst. wisc.edu

The ability to introduce a wide range of substituents through these coupling reactions provides a robust strategy for modulating the electronic and steric properties of the 5-phenyl-oxazolidin-2-one core, which can be instrumental in optimizing biological activity.

Introduction of Other Functional Groups via Halogen Reactivity (e.g., Lithium-Halogen Exchange)

The bromine atom on the phenyl ring of this compound can be readily exchanged with a metal, most commonly lithium, through a process known as lithium-halogen exchange. wikipedia.org This reaction typically involves treating the aryl bromide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. harvard.eduscribd.com The resulting aryllithium species is a potent nucleophile and can react with a wide variety of electrophiles to introduce new functional groups. wikipedia.org

For instance, quenching the aryllithium intermediate with carbon dioxide provides the corresponding carboxylic acid. Reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively. Other electrophiles, such as alkyl halides, can be used to introduce alkyl chains. This method offers a powerful and versatile approach to functionalizing the phenyl ring with groups that are not easily introduced via cross-coupling reactions. The rate of lithium-halogen exchange is generally very fast, often exceeding the rates of competing reactions like nucleophilic addition or proton transfer. wikipedia.orgharvard.edu The reactivity trend for this exchange follows the order I > Br > Cl. wikipedia.org

It is important to note that the conditions for lithium-halogen exchange must be carefully controlled to avoid side reactions. The choice of solvent, temperature, and organolithium reagent can all influence the outcome of the reaction.

Modifications of the Oxazolidinone Ring

Introduction of Substituents at C-4 and C-5 Positions

The introduction of substituents at the C-4 and C-5 positions of the oxazolidinone ring can be achieved through various synthetic strategies. One common approach involves the cyclization of appropriately substituted amino alcohols. For example, the reaction of a 1-aryl-2-aminoethanol derivative with a carbonylating agent, such as phosgene (B1210022) or a chloroformate, can yield a 5-aryloxazolidin-2-one. By starting with amino alcohols that bear substituents at the C-1 and/or C-2 positions, corresponding substituents can be installed at the C-5 and C-4 positions of the resulting oxazolidinone ring.

Stereoselective methods have also been developed to control the stereochemistry at these positions. nih.gov Chiral auxiliaries can be employed to direct the formation of a specific enantiomer or diastereomer. For instance, asymmetric synthesis strategies can be used to prepare enantiomerically pure amino alcohols, which can then be converted to chiral oxazolidinones. bioorg.org Additionally, existing oxazolidinones can be functionalized at the C-4 position through enolate chemistry. Deprotonation of the N-acylated oxazolidinone at the C-4 position can generate an enolate that can then react with various electrophiles.

The nature and stereochemistry of the substituents at C-4 and C-5 can play a critical role in the biological activity of oxazolidinone-containing compounds. For example, in the case of the antibiotic linezolid (B1675486), the (S)-acetamidomethyl group at the C-5 position is essential for its antibacterial activity.

N-Substitution Reactions on the Oxazolidinone Nitrogen

The nitrogen atom of the oxazolidinone ring is a nucleophilic site that can readily undergo substitution reactions. wikipedia.org This allows for the introduction of a wide variety of substituents, further diversifying the chemical structure.

A common method for N-substitution is acylation, where the oxazolidinone is treated with an acyl chloride or anhydride (B1165640) in the presence of a base. This reaction is often used to introduce acyl groups that can serve as pharmacophores or as handles for further functionalization. For example, N-acylation with a brominated acyl chloride can introduce a reactive site for subsequent coupling reactions.

Alkylation of the oxazolidinone nitrogen can be achieved by reaction with an alkyl halide or other alkylating agents. The choice of base and solvent is important to control the reactivity and prevent over-alkylation. Reductive amination is another useful method for introducing N-substituents. This involves the reaction of the oxazolidinone with an aldehyde or ketone in the presence of a reducing agent to form an N-alkylated product.

These N-substitution reactions provide a straightforward means of modifying the properties of the this compound scaffold, such as its polarity, solubility, and ability to interact with biological targets.

Synthetic Utility of 5 3 Bromophenyl Oxazolidin 2 One As a Chemical Building Block

Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of a bromine atom on the phenyl ring of 5-(3-Bromophenyl)oxazolidin-2-one offers a prime site for various cross-coupling reactions. This functionality is instrumental in the construction of more elaborate molecular architectures. The oxazolidinone core itself is a key structural motif found in several pharmaceuticals, and derivatives of this compound have been investigated for their potential biological activities.

For instance, the oxazolidinone structure is central to a class of antibiotics that inhibit bacterial protein synthesis. While specific examples directly utilizing the 3-bromophenyl variant are not extensively detailed in the public domain, the general importance of substituted phenyl oxazolidinones is well-established. The development of novel antithrombotic agents has also featured oxazolidinone derivatives. For example, the discovery of BAY 59-7939 (Rivaroxaban), a potent and selective direct Factor Xa inhibitor, highlights the therapeutic potential of this scaffold. nih.gov Although not a direct derivative of this compound, the research underscores the value of the oxazolidinone core in medicinal chemistry. nih.gov

The synthetic utility of the bromophenyl group allows for the introduction of diverse substituents through reactions such as Suzuki, Heck, and Sonogashira couplings. This enables the generation of a library of compounds with varied electronic and steric properties, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Precursor for Advanced Heterocyclic Scaffolds

The this compound moiety serves as a foundational element for the synthesis of more complex heterocyclic systems. The oxazolidinone ring can be chemically manipulated or used as a template to construct fused or spirocyclic structures.

The bromophenyl group can also participate in intramolecular cyclization reactions to form fused heterocyclic systems. For instance, after conversion of the bromine to another functional group, such as an amine or an alkyne, it could be induced to react with a substituent on the oxazolidinone nitrogen or at another position on the phenyl ring, leading to novel tricyclic compounds.

Contributions to Asymmetric Synthesis as a Chiral Component and Auxiliary Precursor

Oxazolidinones are renowned for their application as chiral auxiliaries in asymmetric synthesis, a concept pioneered by Evans. While this compound itself is often synthesized as a racemate, the principles of asymmetric synthesis are highly relevant to its utility. Chiral versions of substituted 5-phenyloxazolidin-2-ones can be prepared, and these enantiomerically pure compounds are valuable for controlling stereochemistry in a variety of chemical reactions.

The synthesis of optically active 5-halomethyl-2-oxazolidinones has been achieved through the asymmetric desymmetrization of prochiral 1,3-dihalo-2-propanols. clockss.org This methodology provides access to chiral building blocks that are precursors to a range of other chiral molecules. clockss.org Although this specific example does not directly produce the 5-aryl derivative, the principles can be extended to such systems.

Furthermore, the oxazolidinone ring can direct the stereochemical outcome of reactions at adjacent positions. The rigid, planar nature of the oxazolidinone ring and the defined spatial orientation of its substituents can effectively shield one face of a reacting molecule, leading to high levels of stereocontrol. This is a fundamental concept in asymmetric synthesis and underscores the potential of chiral this compound derivatives as valuable tools for the synthesis of enantiomerically pure complex molecules.

The development of catalytic asymmetric methods for the synthesis of oxazolidines from various starting materials, such as β-amino alcohols and γ-hydroxyenones, further highlights the importance of this heterocyclic core in stereocontrolled synthesis. rsc.orgnih.gov These methods provide access to a wide range of enantioenriched oxazolidine (B1195125) derivatives that can be further elaborated into more complex targets.

Q & A

Q. Yield Optimization Factors :

  • Temperature control : Excess heat may lead to side reactions (e.g., dehalogenation).
  • Catalyst selection : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates .

How is the structural characterization of this compound performed using spectroscopic methods?

Basic
Characterization relies on multinuclear NMR , IR , and HRMS :

  • 1H NMR : Peaks at δ 3.74–4.96 (methylene protons) and δ 7.24–7.74 (aromatic protons) confirm substitution patterns .
  • 13C NMR : Signals at δ 44.7 (C-Br) and δ 153.7 (C=O) validate the oxazolidinone core .
  • IR : Absorption at 1749 cm⁻¹ confirms the carbonyl group .
  • HRMS : [M+H]+ calculated as 289.9578 (observed: 289.9593) .

What strategies can resolve contradictions in NMR data when synthesizing halogenated oxazolidinone derivatives?

Advanced
Data discrepancies often arise from solvent effects , rotamers , or impurities :

  • Variable Temperature NMR : Resolves overlapping peaks caused by slow conformational exchange (e.g., oxazolidinone ring puckering) .
  • Deuterated Solvents : Use CDCl₃ or DMSO-d₆ to minimize solvent shifts .
  • 2D NMR (COSY, HSQC) : Assigns ambiguous signals, such as distinguishing aromatic protons in bromophenyl groups .

Example : In (R)-3-(3-Bromophenyl)-5-(chloromethyl)oxazolidin-2-one, HSQC confirmed coupling between methylene protons and adjacent carbons, ruling out impurities .

How does the bromophenyl substituent influence the biological activity of oxazolidinone derivatives compared to other halogenated analogs?

Advanced
The bromophenyl group enhances lipophilicity and target binding :

  • Antimicrobial Activity : Bromine’s electronegativity improves interactions with bacterial ribosomes (cf. linezolid, where fluorine optimizes bioavailability) .
  • SAR Insights : Derivatives with bromophenyl groups show higher MIC values against Gram-positive pathogens than chloro analogs due to improved membrane penetration .

Q. Solutions :

  • Chiral Auxiliaries : Fluorinated auxiliaries (e.g., tert-butyldimethylsilyl groups) stabilize intermediates .
  • X-ray Crystallography : Determines absolute configuration (e.g., (5R)-configured oxazolidinones confirmed via single-crystal analysis) .
  • Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in Pd-catalyzed hydrogenation retain stereochemistry .

How can computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?

Advanced
DFT Calculations and Molecular Dynamics predict:

  • Reactivity Sites : Bromine at the meta position directs electrophilic substitution to the para position .
  • Catalytic Pathways : Pd-mediated coupling favors oxidative addition at C-Br bonds (activation energy: ~25 kcal/mol) .

Case Study : In cross-electrophile coupling with alcohols, DFT revealed that bromophenyl oxazolidinones undergo faster oxidative addition than chloro analogs due to lower bond dissociation energy (BDE: Br-C = 68 kcal/mol vs. Cl-C = 81 kcal/mol) .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Bromophenyl)oxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
5-(3-Bromophenyl)oxazolidin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.